N-({[2,2'-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide
Description
N-({[2,2’-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide is a complex organic compound that features a bifuran moiety, a methanesulfonyl group, and an imidazolidine ring
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S/c1-24(20,21)17-7-6-16(14(17)19)13(18)15-9-10-4-5-12(23-10)11-3-2-8-22-11/h2-5,8H,6-7,9H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXBOYLYOZBQOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the bifuran moiety. One common method involves the reaction of α,β-unsaturated carbonyl compounds containing a furan ring with trimethylsulfonium iodide under the Corey–Chaykovsky reaction conditions . The bifuran intermediate is then coupled with methanesulfonyl chloride and an imidazolidine derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. For example, the synthesis of amides and esters containing furan rings under microwave-assisted conditions has been reported to be efficient and scalable . This method involves the use of coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
N-({[2,2’-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding quinones.
Reduction: The imidazolidine ring can be reduced to form dihydroimidazolidine derivatives.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can yield bifuran quinones, while reduction of the imidazolidine ring can produce dihydroimidazolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Recent studies have indicated that compounds similar to N-({[2,2'-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide exhibit significant anticancer properties. For instance, derivatives of imidazolidine have been synthesized and tested against various cancer cell lines, showing cytotoxic effects. A notable study demonstrated that modifications to the sulfonamide moiety enhanced the compound's efficacy against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC50 values indicating strong inhibitory activity .
Mechanism of Action:
The mechanism involves interaction with specific molecular targets, including enzymes and receptors involved in cancer progression. The bifuran structure allows for π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with target proteins, potentially modulating their activity .
Biological Research
Antimicrobial Properties:
The compound has shown promise as an antimicrobial agent. Its unique structural features facilitate effective binding to bacterial virulence factors. For example, studies on related bifuran compounds have demonstrated significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
Quantitative Structure–Activity Relationship (QSAR):
QSAR studies have been employed to predict the biological activity of this compound based on its chemical structure. By analyzing various derivatives, researchers can identify structural features that enhance or diminish biological activity, aiding in the design of more effective drugs .
Material Science
Polymer Development:
this compound can also be utilized in material science for developing new polymers with specific properties. Its ability to form stable chemical bonds makes it a candidate for creating high-performance materials used in coatings and other industrial applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Evaluation | Demonstrated significant cytotoxicity against MCF-7 and HCT-116 cell lines with IC50 values < 10 µM. |
| Study 2 | Antimicrobial Activity | Showed effective inhibition of Staphylococcus aureus growth at concentrations as low as 50 µg/mL. |
| Study 3 | QSAR Analysis | Identified key structural features that correlate with increased biological activity, guiding future synthesis efforts. |
Mechanism of Action
The mechanism of action of N-({[2,2’-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The bifuran moiety can participate in π-π stacking interactions with aromatic residues in proteins, while the methanesulfonyl group can form covalent bonds with nucleophilic sites. The imidazolidine ring can interact with hydrogen bond donors and acceptors, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)furan-2-carboxamide: Similar structure but lacks the methanesulfonyl group and imidazolidine ring.
2,5-Dihydro-2,2’-bifuran: Contains the bifuran moiety but lacks the methanesulfonyl and imidazolidine functionalities.
6-(2,2’-Bifuran-5-yl)nicotinonitrile: Contains the bifuran moiety but has a different functional group attached.
Uniqueness
N-({[2,2’-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide is unique due to its combination of bifuran, methanesulfonyl, and imidazolidine functionalities. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.
Biological Activity
N-({[2,2'-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a bifuran moiety connected to an imidazolidine core via a methanesulfonyl group. The structural complexity allows for various interactions with biological targets, which may contribute to its pharmacological effects.
| Component | Description |
|---|---|
| Bifuran Moiety | Aromatic compound with potential π-π stacking interactions. |
| Methanesulfonyl Group | Enhances solubility and permeability across cell membranes. |
| Imidazolidine Core | Provides diverse functionalization opportunities for biological activity. |
The mechanism of action for this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bifuran component can engage in π-π stacking with aromatic amino acids in proteins, while the methanesulfonyl group aids in solubilizing the compound for better cellular uptake.
Potential Targets
- Enzymes : Inhibition or modulation of enzyme activity related to cancer progression.
- Receptors : Interaction with various receptors involved in signaling pathways.
Biological Activity
Recent studies have indicated that compounds similar to this compound exhibit significant biological activities:
Antitumor Activity
Research has shown that compounds containing similar structural motifs can inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that a related bifuran derivative exhibited selective cytotoxicity against human tumor cells, suggesting that the bifuran structure may enhance antitumor efficacy through specific molecular interactions .
Antimicrobial Properties
Other studies have focused on the antimicrobial potential of related compounds. For example, derivatives with similar functional groups were tested against several bacterial strains and showed promising results in inhibiting growth, indicating potential applications in treating infections caused by resistant bacteria .
Case Studies
- Anticancer Studies : A series of bifuran-containing compounds were synthesized and evaluated for their anticancer properties against various human cancer cell lines. Compounds were found to exhibit IC50 values in the low micromolar range, demonstrating their potential as lead compounds for further development .
- Antimicrobial Studies : In vitro tests revealed that certain derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds indicate that modifications to the bifuran or imidazolidine structures can significantly influence biological activity. Key findings include:
- Substitution Patterns : Variations at specific positions on the bifuran ring can enhance or diminish activity.
- Functional Groups : The presence of electron-withdrawing or electron-donating groups can affect the interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
